4-Aminobenzamidine

Serine Protease Inhibition Enzyme Kinetics Drug Discovery

Select 4-Aminobenzamidine for your serine protease research when generic inhibitors fall short. The para-amino substitution provides 7.5-fold superior potency against hK1 (Ki 146 µM) versus benzamidine (Ki 1,098 µM). This unique functional group also enables covalent immobilization on affinity resins for single-step trypsin, thrombin, urokinase, or prekallikrein purification. Unlike 4-aminomethyl analogs, it acts as a potent plasmin/δ-plasmin inhibitor (Ki <1000 µM). Choose high-purity batches for reproducible enzymology and targeted protein isolation.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 3858-83-1
Cat. No. B1203292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzamidine
CAS3858-83-1
Synonyms4-aminobenzamidine
p-aminobenzamidine
para-aminobenzamidine
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)N
InChIInChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)
InChIKeyWPANETAWYGDRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzamidine (CAS 3858-83-1) – Serine Protease Inhibitor Baseline Properties and Procurement Overview


4-Aminobenzamidine (p-aminobenzamidine, PAB) is a synthetic benzamidine derivative with the molecular formula C7H9N3 and molecular weight of 135.17 g/mol . It is a well-established competitive inhibitor of serine proteases, particularly those with trypsin-like specificity [1]. The compound is commonly utilized in its dihydrochloride salt form (CAS 2498-50-2) for enhanced solubility and stability in biochemical applications . Its primary mechanism involves reversible binding to the active site of target enzymes, acting as a substrate analog [1].

Why 4-Aminobenzamidine (CAS 3858-83-1) Cannot Be Substituted with Generic Serine Protease Inhibitors


The serine protease inhibitor class is highly diverse, and direct substitution with a generic alternative is not scientifically valid. 4-Aminobenzamidine's specific para-amino substitution on the benzamidine scaffold confers a distinct inhibition profile (Ki values) and enzyme selectivity compared to the parent benzamidine or other analogs [1]. Furthermore, its utility extends beyond inhibition; the para-amino group provides a unique, functionalizable handle for covalent immobilization onto chromatography matrices, creating affinity resins for targeted protein purification . This dual role—as a potent inhibitor and an affinity ligand—cannot be replicated by structurally similar compounds lacking this specific functional group.

Quantitative Comparative Evidence for 4-Aminobenzamidine (CAS 3858-83-1) vs. Analogs


Ki Value Comparison: 4-Aminobenzamidine vs. Benzamidine Against Human Tissue Kallikrein (hK1)

In a direct head-to-head comparison against human tissue kallikrein (hK1), 4-aminobenzamidine demonstrated a 7.5-fold lower Ki value than benzamidine, indicating significantly higher binding affinity [1]. The study established linear competitive inhibition for both compounds under identical assay conditions, confirming the potency advantage of the 4-amino derivative [1].

Serine Protease Inhibition Enzyme Kinetics Drug Discovery

Cross-Serine Protease Inhibition Potency: 4-Aminobenzamidine vs. Benzamidine

Cross-study analysis confirms the potency trend observed with hK1 extends to other serine proteases. 4-Aminobenzamidine is described as a 'slightly more potent inhibitor of trypsin than benzamidine itself' [1]. While specific Ki values for this comparison were not found in the primary literature, the class-level trend consistently shows the para-amino substitution enhances affinity for trypsin-like enzymes, reinforcing the compound's value as a superior biochemical probe [1].

Serine Protease Biochemical Tool Enzyme Selectivity

Affinity Chromatography: Immobilization Capability Unique to 4-Aminobenzamidine

The para-amino group on 4-aminobenzamidine provides a unique functional handle for covalent coupling to chromatography matrices, a critical feature absent in benzamidine and many other analogs . This enables the creation of specific affinity resins like Benzamidine Sepharose™, which is used for the one-step purification of trypsin, thrombin, factor Xa, urokinase, and other serine proteases . The resin demonstrates high chemical stability, tolerating 8M urea and 6M guanidine hydrochloride [1], and provides a binding capacity of 25-50 mg trypsin/mL of medium [1].

Protein Purification Affinity Chromatography Biomanufacturing

Comparative Inhibition of Plasmin: p-Aminobenzamidine Outperforms Aminomethyl Analog

A comparative study on plasmin inhibition by benzamidine derivatives reported that p-aminobenzamidine demonstrates a significantly lower Ki compared to 4-aminomethyl benzamidine [1]. While exact Ki values for p-aminobenzamidine against plasmin were not explicitly stated in the abstract, the study classifies its Ki in the range of < 1000 µM, which is in stark contrast to the Ki > 1000 µM observed for the aminomethyl analog [1]. This indicates that the para-amino substitution is far more effective for plasmin inhibition than the para-aminomethyl group.

Fibrinolysis Thrombolytics Enzyme Inhibition

Optimal Application Scenarios for 4-Aminobenzamidine (CAS 3858-83-1) Based on Quantitative Evidence


Potent Inhibition of Human Tissue Kallikrein (hK1) and Related Serine Proteases

Use 4-aminobenzamidine as a competitive inhibitor for human tissue kallikrein (hK1) in biochemical assays requiring high potency. Its Ki of 146 µM against hK1 is ~7.5-fold lower (i.e., more potent) than the parent compound benzamidine (Ki = 1,098 µM) under identical conditions, making it the preferred choice for minimizing inhibitor concentration in reaction mixtures [1].

One-Step Affinity Purification of Trypsin-Like Serine Proteases

Utilize 4-aminobenzamidine as a ligand for affinity chromatography to purify target enzymes such as trypsin, thrombin, factor Xa, urokinase, and prekallikrein from complex biological samples (e.g., serum, cell lysates). This application leverages the unique immobilization capability of the para-amino group, which is not available in unsubstituted benzamidine. Commercial resins based on this chemistry (e.g., Benzamidine Sepharose™) offer a high binding capacity of 25-50 mg trypsin/mL and are stable under rigorous cleaning conditions including 8M urea .

Investigating the Fibrinolytic System as a Plasmin Inhibitor

Employ 4-aminobenzamidine in studies of plasmin and its engineered variant, δ-plasmin. Comparative data shows it is a significantly more potent plasmin inhibitor than the 4-aminomethyl benzamidine analog (Ki < 1000 µM vs. > 1000 µM), establishing it as a superior tool compound for modulating and studying fibrinolysis in vitro [2].

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